molecular formula C14H19NO4 B4610628 4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid

4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid

Cat. No.: B4610628
M. Wt: 265.30 g/mol
InChI Key: DLDPRHOJLBRDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid is an organic compound with a complex structure that includes a sec-butoxyphenyl group attached to an amino-oxobutanoic acid backbone

Scientific Research Applications

4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of 4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sec-butoxyphenyl group: This step involves the reaction of sec-butyl alcohol with a phenyl halide under basic conditions to form the sec-butoxyphenyl group.

    Attachment of the amino group: The sec-butoxyphenyl group is then reacted with an amine to introduce the amino functionality.

    Formation of the oxobutanoic acid backbone: The final step involves the reaction of the amino-sec-butoxyphenyl compound with a butanoic acid derivative under acidic or basic conditions to form the oxobutanoic acid backbone.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Mechanism of Action

The mechanism of action of 4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butoxyphenyl group may enhance the compound’s binding affinity to these targets, while the amino and oxobutanoic acid functionalities may contribute to its overall biological activity. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid can be compared with other similar compounds, such as:

    4-[(4-butoxyphenyl)amino]-4-oxobutanoic acid: This compound has a butoxy group instead of a sec-butoxy group, which may affect its chemical and biological properties.

    4-[(4-sec-butylphenyl)amino]-4-oxobutanoic acid: This compound has a sec-butyl group instead of a sec-butoxy group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-butan-2-yloxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-10(2)19-12-6-4-11(5-7-12)15-13(16)8-9-14(17)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDPRHOJLBRDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.